Superior Anticonvulsant Potency in Maximal Electroshock Seizure (MES) Model vs. 5-Phenylhydantoin
In the mouse maximal electroshock seizure (MES) test, 5-(Pyridin-3-yl)imidazolidine-2,4-dione exhibited an ED50 of 18.4 mg/kg (i.p.), while the closest analog 5-phenylhydantoin (Nirvanol) required an ED50 of 42.7 mg/kg under identical conditions, representing a 2.3-fold increase in potency [1]. The comparator 5-(Pyridin-4-yl) isomer was inactive up to 100 mg/kg, confirming that the 3-pyridyl position is critical for activity [1].
| Evidence Dimension | Anticonvulsant potency (ED50) in MES test |
|---|---|
| Target Compound Data | 18.4 mg/kg i.p. |
| Comparator Or Baseline | 5-Phenylhydantoin: 42.7 mg/kg i.p.; 5-(Pyridin-4-yl) analog: >100 mg/kg (inactive) |
| Quantified Difference | 2.3x more potent than 5-phenylhydantoin; 5.4x more potent than 4-pyridyl isomer |
| Conditions | Mouse MES assay, intraperitoneal administration, 30 min pre-treatment time |
Why This Matters
For procurement in anticonvulsant screening, selecting the 3-pyridyl isomer reduces the required dose by more than half compared to the 5-phenyl analog, directly lowering compound consumption and cost per assay.
- [1] Uno, K.; et al. Studies on anticonvulsant hydantoins. I. Synthesis and anticonvulsant activity of 5-arylhydantoins. Chemical & Pharmaceutical Bulletin 1979, 27(10), 2305-2311. View Source
